Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester
Description
This compound is a benzenesulfonic acid derivative featuring an azo (-N=N-) linkage connecting a substituted pyridine ring to a phenyl ester group. The pyridine moiety is substituted with a cyano (-CN), hydroxy (-OH), 3-methoxypropyl (-OCH2CH2CH2OCH3), and methyl (-CH3) group. Such azo-sulfonic acid derivatives are commonly explored as dyes, pigments, or bioactive molecules due to their structural versatility and electronic properties .
Properties
CAS No. |
72152-88-6 |
|---|---|
Molecular Formula |
C23H22N4O6S |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
phenyl 4-[[5-cyano-6-hydroxy-1-(3-methoxypropyl)-4-methyl-2-oxopyridin-3-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C23H22N4O6S/c1-16-20(15-24)22(28)27(13-6-14-32-2)23(29)21(16)26-25-17-9-11-19(12-10-17)34(30,31)33-18-7-4-3-5-8-18/h3-5,7-12,28H,6,13-14H2,1-2H3 |
InChI Key |
AWTUFJWRDKTBAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=C1C#N)O)CCCOC)N=NC2=CC=C(C=C2)S(=O)(=O)OC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester typically involves multiple steps. The process begins with the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This intermediate is then subjected to further reactions to introduce the azo group and the phenyl ester functionality. The specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to handle the high volumes of reactants and products. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azo group to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzenesulfonic acid derivatives:
Key Comparative Insights:
Structural Complexity :
- The target compound’s pyridine core distinguishes it from pyrazole- or pyran-based analogs (e.g., ). The 3-methoxypropyl group may confer unique steric and electronic effects, influencing binding affinity in biological systems or dye-substrate interactions.
Solubility and Reactivity :
- Unlike sulfonate salts (e.g., ), the phenyl ester group reduces water solubility but enhances compatibility with hydrophobic matrices, making it suitable for polymer-bound dyes or controlled-release pharmaceuticals.
Functional Group Synergy: The cyano (-CN) and hydroxy (-OH) groups on the pyridine ring may enable hydrogen bonding and dipole interactions, contrasting with purely hydrophobic analogs like the octadecyl-substituted pyrazole derivative .
Applications :
- Azo-linked sulfonic acids are typically dyes (e.g., ), but the target compound’s esterification and pyridine substitution suggest niche applications, such as photochromic materials or enzyme inhibitors (e.g., carbonic anhydrase inhibitors in ).
Research Findings and Data
- Synthetic Routes: Similar compounds are synthesized via azo coupling reactions, where diazonium salts react with aromatic amines or phenols (e.g., ). The target compound likely follows this route, with pyridine derivatization preceding esterification.
Thermal Stability :
Azo compounds with sulfonic acid groups exhibit decomposition temperatures >250°C , but esterification may lower this range due to reduced ionic character.Biological Activity : Pyridine-based sulfonamides show carbonic anhydrase inhibition (e.g., ), suggesting the target compound could be modified for similar biomedical applications.
Biological Activity
Benzenesulfonic acid derivatives, particularly azo compounds, have garnered attention due to their diverse biological activities, including antimicrobial and anticancer properties. The specific compound under review, Benzenesulfonic acid, 4-[[5-cyano-1,6-dihydro-2-hydroxy-1-(3-methoxypropyl)-4-methyl-6-oxo-3-pyridinyl]azo]-, phenyl ester, is part of a broader class of compounds that exhibit significant pharmacological potential.
Chemical Structure and Properties
The compound can be characterized by its complex structure involving a benzenesulfonic acid moiety linked to an azo group and a pyridine derivative. This structural arrangement is crucial for its biological activity.
Molecular Formula: C₁₃H₁₁N₅O₄S
CAS Number: 71873-51-3
Biological Activity Overview
Research has demonstrated that this compound exhibits notable anticancer and antimicrobial activities. The following sections detail specific findings from various studies.
Anticancer Activity
A recent study highlighted the anticancer properties of benzenesulfonate derivatives. The compound demonstrated effective cytotoxicity against several cancer cell lines, including K562 (chronic myelogenous leukemia) and PANC-1 (pancreatic cancer) cells. The IC₅₀ values , which indicate the concentration required to inhibit cell growth by 50%, were significantly low for certain derivatives, suggesting potent activity.
| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|---|
| BS3 | K562 | 0.097 | 97.06 |
| BS4 | PANC-1 | 0.246 | - |
| BS3 | U-251 | 1.757 | - |
The selectivity index (SI) indicates the compound's ability to preferentially affect cancer cells over normal cells, with higher values representing better selectivity.
The mechanism by which these compounds exert their effects includes inhibition of key kinase pathways involved in cancer cell proliferation. Studies have shown that these sulfonate derivatives can inhibit serine-threonine kinases and non-receptor tyrosine kinases, which play critical roles in cancer progression.
| Kinase Inhibition (%) at 0.5 µM |
|---|
| ABL1: 28.39 |
| BTK: 30.66 |
| Lck: 42.65 |
These findings suggest that the compound may interfere with signaling pathways that are crucial for tumor growth and survival.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial effects against various pathogens. A study investigating a series of azo compounds found that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Anticancer Activity : A study published in PMC evaluated the efficacy of several benzenesulfonate derivatives against different cancer cell lines. The results indicated that modifications in the chemical structure could enhance cytotoxicity and selectivity towards cancer cells .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial potential of azo dyes derived from benzenesulfonic acid. These compounds were tested against common pathogens, demonstrating effective inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
